molecular formula C22H27N3O6S B2766675 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 874804-55-4

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2766675
CAS No.: 874804-55-4
M. Wt: 461.53
InChI Key: FCWGLYIXCMMSLJ-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a potent, ATP-competitive, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and migration. Dysregulation of FGFR3, through mutations or overexpression, is a well-established driver of several cancers, including urothelial carcinoma (bladder cancer) and a subset of multiple myeloma . This compound exerts its research value by specifically binding to the kinase domain of FGFR3, thereby inhibiting its autophosphorylation and subsequent downstream signaling pathways, such as MAPK and PI3K/Akt, which are crucial for tumor cell survival and growth. Its high selectivity profile makes it an excellent pharmacological tool for dissecting the specific roles of FGFR3 in oncogenesis, validating it as a therapeutic target, and for conducting in vitro and in vivo studies to explore resistance mechanisms and combination therapies. The compound is consistently listed by specialty chemical suppliers for research purposes . This product is intended for laboratory research only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-16-14-18(8-9-19(16)30-2)32(28,29)25-12-13-31-20(25)15-24-22(27)21(26)23-11-10-17-6-4-3-5-7-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWGLYIXCMMSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the oxazolidinone ring, followed by the introduction of the sulfonyl group and the oxalamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxalyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Target Compound : 1,3-oxazolidine (5-membered ring).
  • Analogs : 1,3-oxazolidine with a 4-nitrobenzenesulfonyl group.
  • Analogs : 1,3-oxazinan (6-membered ring) with a 4-fluoro-2-methylbenzenesulfonyl group.

Key Differences :

  • Ring Size : The 6-membered oxazinan in offers greater conformational flexibility compared to the rigid oxazolidine.
  • Electronic Effects : The nitro group () is strongly electron-withdrawing, while the methoxy and methyl groups (target compound) are electron-donating, influencing solubility and metabolic stability .

Sulfonyl Substituents

Compound Sulfonyl Group Substitution Electronic Properties
Target Compound 4-Methoxy-3-methylphenyl Moderate electron-donating
Compound 4-Nitrophenyl Strong electron-withdrawing
Compound 4-Fluoro-2-methylphenyl Mild electron-withdrawing

Impact :

  • Target Compound : Enhanced solubility due to methoxy group; methyl may improve lipophilicity for membrane penetration.
  • Compound : Nitro group increases polarity but may reduce metabolic stability.
  • Compound : Fluorine introduces electronegativity without significant steric effects .

Amide Linkages and Side Chains

  • Target Compound : Ethanediamide with 2-phenylethyl group.
  • Compound : Ethanediamide with 2,2-dimethoxyethyl group.
  • Compounds : Triazole-thiones with 2,4-difluorophenyl and sulfonylphenyl groups.

Functional Implications :

Spectral Characterization

  • IR Spectroscopy: Target Compound: Expected C=O (amide) stretch at ~1660–1680 cm⁻¹ and S=O (sulfonyl) at ~1150–1350 cm⁻¹. Compounds: Similar sulfonyl and amide peaks, with additional signals for nitro (1520 cm⁻¹) or C-F (1100 cm⁻¹) groups .
  • NMR :

    • The 2-phenylethyl group in the target compound would show aromatic protons at δ 7.2–7.4 ppm and methylene protons at δ 3.5–4.0 ppm. Methoxy and methyl groups on the sulfonylphenyl ring would resonate at δ 3.8–4.0 and δ 2.3–2.5 ppm, respectively .

Biological Activity

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide (CAS Number: 868983-93-1) is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that includes an oxazolidine ring, methoxy groups, and a sulfonamide moiety, which contribute to its reactivity and pharmacological potential.

PropertyValue
Molecular FormulaC21H32N4O7S
Molecular Weight484.6 g/mol
Purity~95%
StructureContains oxazolidine, sulfonyl, and methoxy groups

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Compounds with similar structures often exhibit significant pharmacological properties such as:

  • Antineoplastic activity : Potential to inhibit tumor growth.
  • Anti-inflammatory effects : Ability to reduce inflammation.
  • Antibacterial and antifungal properties : Efficacy against bacterial and fungal infections.

Predicted Biological Activities

Using computational methods like the Prediction of Activity Spectra for Substances (PASS), the compound's potential biological activities were evaluated. The following table summarizes the predicted probabilities of various biological activities based on structural similarity with known active compounds.

Activity TypeProbability (≥0.4)
Antineoplastic0.82
Anti-inflammatory0.75
Antibacterial0.68
Antifungal0.65

These predictions suggest that the compound may be a candidate for further experimental studies in pharmacology.

Anticancer Properties

A study investigating structurally related oxazolidine derivatives highlighted their potential as anticancer agents by demonstrating inhibition of cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells, likely mediated through the modulation of cell signaling pathways.

Anti-inflammatory Effects

Research on sulfonamide derivatives has shown promising anti-inflammatory effects in animal models. These compounds inhibited pro-inflammatory cytokines and reduced edema in carrageenan-induced paw edema models.

Antimicrobial Activity

In vitro studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction efficiency be monitored?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the oxazolidine and benzenesulfonyl moieties, followed by coupling with the phenethyl-ethanediamide group. Key steps include:

  • Sulfonylation : Introducing the 4-methoxy-3-methylbenzenesulfonyl group to the oxazolidine ring under anhydrous conditions.

  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylated oxazolidine to the phenethyl-ethanediamide backbone .

  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress. For example, TLC with UV visualization can detect intermediates, while HPLC quantifies purity .

    Table 1 : Example Reaction Conditions from Analogous Syntheses

    StepReagents/ConditionsMonitoring Method
    SulfonylationDCM, sulfonyl chloride, 0–5°C, 12 hTLC (Hex:EA 3:1)
    Amide CouplingEDC, HOBt, DMF, RT, 24 hHPLC (C18 column)

Q. Which analytical techniques are essential for confirming structural integrity, and what challenges might arise?

  • Primary Techniques :

  • NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and confirms substitution patterns. Challenges include signal overlap in aromatic regions (e.g., phenethyl group) and dynamic effects in the oxazolidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight but may struggle with sulfonyl group fragmentation .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures but requires high-quality single crystals, which are challenging to obtain due to the compound’s conformational flexibility .

Advanced Research Questions

Q. How can computational chemistry optimize this compound’s synthetic pathway?

  • Approach :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in multi-step syntheses. For example, ICReDD’s workflow combines computational screening with experimental validation to prioritize viable reaction conditions .
  • Solvent/Reagent Optimization : Machine learning models analyze solvent polarity and reagent reactivity databases to recommend conditions for sulfonylation or amidation steps .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

  • Case Study : If X-ray data (via SHELXL) suggests planar geometry for the oxazolidine ring, but NMR indicates puckering:

  • Cross-Validation : Use variable-temperature NMR to assess ring flexibility.
  • DFT Calculations : Compare computed NMR chemical shifts with experimental data to reconcile structural discrepancies .
    • Tools : WinGX integrates crystallographic refinement (SHELX) with spectroscopic analysis, enabling side-by-side data comparison .

Q. How can molecular docking elucidate interactions with biological targets?

  • Protocol :

  • Target Preparation : Retrieve protein structures (e.g., enzymes) from the PDB. Remove water molecules and add hydrogens.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand binding. Focus on the ethanediamide linker’s hydrogen-bonding potential and the sulfonyl group’s steric effects .
  • Validation : Compare docking scores with in vitro assays (e.g., enzyme inhibition IC50) to refine predictive models .

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